3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
CAS No.: 1353100-80-7
Cat. No.: VC0170696
Molecular Formula: C6H11N5O3
Molecular Weight: 201.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353100-80-7 |
---|---|
Molecular Formula | C6H11N5O3 |
Molecular Weight | 201.186 |
IUPAC Name | acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |
Standard InChI | InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |
Standard InChI Key | WTKDLWWZLKCGRF-UHFFFAOYSA-N |
SMILES | CC(=O)O.C(C1=NN=C(NC1=O)N)N |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
The compound is officially recognized through several identifiers that allow for precise reference in scientific literature and databases. The primary identification details are summarized in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Primary Name | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate |
CAS Registry Number | 1353100-80-7 |
Parent Compound CID | 135742493 |
MDL Number | MFCD19703225 |
Molecular Formula | C6H11N5O3 |
IUPAC Name | acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |
InChI | InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |
InChIKey | WTKDLWWZLKCGRF-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature and commercial databases, including:
-
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one acetate
-
acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Structural Properties
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate is composed of the parent compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (C4H7N5O) and acetic acid (C2H4O2), forming a salt. The parent compound features a 1,2,4-triazine ring with substituted amino and aminomethyl groups, while the acetate component provides the counterion in the salt formation .
The molecular structure can be represented by the SMILES notation: CC(=O)O.C(C1=NN=C(NC1=O)N)N, which captures both the parent compound and the acetate moiety .
The parent compound alone has a molecular weight of 141.13 g/mol, while the acetate salt has a molecular weight of 201.18 g/mol, reflecting the addition of the acetate component .
Synthesis and Preparation
The synthesis of heterocyclic compounds like triazines generally involves cyclization reactions, often starting from appropriate hydrazine derivatives and carbonyl compounds. The specific synthetic pathway would need to account for the installation of the amino and aminomethyl functional groups on the triazine ring structure.
The preparation of the acetate salt form likely serves several purposes:
-
Enhanced stability compared to the free base
-
Improved solubility characteristics for research applications
-
Potentially modified pharmacokinetic properties if used in biological systems
-
Easier handling and storage compared to the parent compound
Applications and Research
Laboratory Applications
In laboratory settings, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate serves primarily as a research tool and chemical intermediate. Its applications include:
-
Use as a building block in organic synthesis
-
Serving as a model compound for studying heterocyclic chemistry
-
Acting as a precursor in the preparation of more complex molecular structures
-
Functioning as a reference standard in analytical chemistry
The compound is particularly relevant in research related to heterocyclic compounds, which are important in medicinal chemistry due to their potential biological activities. Researchers may use this compound to explore structure-activity relationships, investigate new synthetic methodologies, or develop novel compounds with enhanced properties for various applications.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that the compound poses moderate health risks, particularly related to irritation of skin, eyes, and respiratory system . The compound is classified as an irritant, suggesting that direct contact with the substance should be avoided.
Precautionary Measures
When working with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, several precautionary measures should be followed to minimize risks:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Additional standard laboratory safety practices that should be observed include:
-
Use of appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses
-
Working in a well-ventilated area or fume hood
-
Avoiding direct contact with skin, eyes, and mucous membranes
-
Following institutional guidelines for handling chemical compounds
-
Proper disposal according to local regulations for chemical waste
Supplier | Catalog ID | Purity | Package Size | Notes |
---|---|---|---|---|
AK Scientific | X9914 | Not specified | 1g | Updated 2021/12/16 |
American Custom Chemicals | CHM0388977 | 95.00% | 5mg | Updated 2021/12/16 |
Matrix Scientific | 090906 | Not specified | Not specified | Parent compound |
Accelachem | SY107607 | ≥95% | Not specified | For R&D use only |
Pricing information varies significantly among suppliers, ranging from approximately $138 for 1g to over $500 for 5mg, indicating potential differences in purity, specifications, or market positioning . Researchers should consult current supplier catalogs for the most up-to-date information on availability, pricing, and specifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume